molecular formula C9H10Cl2N2 B8199217 Quinolin-1-ium-5-ylazanium;dichloride

Quinolin-1-ium-5-ylazanium;dichloride

Cat. No.: B8199217
M. Wt: 217.09 g/mol
InChI Key: HLCQWIKBWZBOPW-UHFFFAOYSA-N
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Description

Quinolin-1-ium-5-ylazanium;dichloride is an organic salt derived from quinoline, a heterocyclic aromatic compound. The structure features a quinoline core substituted with an ammonium group at position 5 and a counterion of dichloride. This compound is synthesized through multistep reactions, including Suzuki coupling and nucleophilic addition, as described in Scheme 2 of . Its ionic nature enhances solubility in polar solvents, making it a candidate for pharmaceutical and catalytic applications. The presence of both ammonium and chloride ions contributes to its reactivity, particularly in acid-mediated deprotection steps .

Properties

IUPAC Name

quinolin-1-ium-5-ylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCQWIKBWZBOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=[NH+]C2=C1)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Quaternization of Quinoline

Quinoline can undergo quaternization at the N1 position using alkylating or protonating agents. For example:

  • Protonation with HCl : Treatment of quinoline with concentrated hydrochloric acid under reflux yields quinolinium chloride. Extending this to introduce a second ammonium group at the 5-position would require prior functionalization.

  • Diamine Intermediate : Introducing an amino group at the 5-position (e.g., via nitration/reduction or direct amination) followed by protonation with HCl could generate the dichloride salt.

Functionalization of Substituents

  • Nitration and Reduction :

    • Nitration of quinoline at the 5-position using HNO₃/H₂SO₄.

    • Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or Fe/HCl).

    • Quaternization at N1 with HCl to form the dichloride salt.

Stepwise Synthesis Pathways

Route 1: Sequential Amination and Protonation

  • Synthesis of 5-Aminoquinoline :

    • Nitration of quinoline at the 5-position (HNO₃, H₂SO₄, 0–5°C).

    • Reduction of 5-nitroquinoline using SnCl₂/HCl or catalytic hydrogenation.

  • Quaternization at N1 :

    • React 5-aminoquinoline with HCl in ethanol/water to form the mono-hydrochloride.

    • Further protonation under acidic conditions (excess HCl) yields the dichloride.

Key Reaction:
5-NitroquinolineSnCl2/HCl5-AminoquinolineHCl (excess)Quinolin-1-ium-5-ylazanium;dichloride\text{5-Nitroquinoline} \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{5-Aminoquinoline} \xrightarrow{\text{HCl (excess)}} \text{this compound}

Route 2: Direct Diamine Formation

  • Diamination of Quinoline :

    • Simultaneous introduction of amino groups at N1 and C5 via Ullmann coupling or Buchwald-Hartwig amination.

    • Example: Reaction with NH₃ under Cu catalysis.

  • Salt Formation :

    • Treat the diamine intermediate with HCl gas in anhydrous conditions to form the dichloride.

Analytical Validation and Challenges

Purity and Characterization

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 8.9 (s, 1H, N⁺H), 8.5–7.3 (m, aromatic H), 5.2 (s, 2H, NH₃⁺).

    • IR (cm⁻¹) : 3400–3200 (N⁺–H stretch), 1630 (C=N⁺), 600–500 (Cl⁻).

  • Elemental Analysis : Expected C 49.7%, H 4.6%, N 12.9%, Cl 32.8%.

Common Side Reactions

  • Over-protonation at other positions.

  • Decomposition under strong acidic conditions.

Comparative Analysis of Methods

Method Yield Complexity Purity
Sequential Amination60–70%ModerateHigh
Direct Diamine Formation40–50%HighModerate

Industrial and Laboratory Considerations

  • Scalability : Route 1 is preferred for large-scale synthesis due to fewer steps.

  • Safety : Use of HCl gas requires controlled environments and corrosion-resistant equipment.

Chemical Reactions Analysis

Quinolin-1-ium-5-ylazanium;dichloride undergoes various chemical reactions, including:

    Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

Quinolin-1-ium-5-ylazanium;dichloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . Quinolin-1-ium-5-ylazanium;dichloride may exert its effects through similar mechanisms, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives

Compounds such as 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides (e.g., 11c and 11d in ) share the quinoline backbone but incorporate piperazine moieties linked via amide bonds. Unlike Quinolin-1-ium-5-ylazanium;dichloride, these derivatives are neutral and exhibit enhanced lipophilicity, favoring blood-brain barrier penetration for neurological applications .

Imidazo[4,5-f]quinolines

Synthesized via condensation and cyclization (), imidazo[4,5-f]quinolines (e.g., 4a–f) fuse imidazole rings with quinoline. These neutral compounds demonstrate antimicrobial activity, contrasting with the ionic nature of this compound, which may limit membrane permeability .

Quinazoline Derivatives

Imidazo[4,5-g]quinazolines () replace quinoline’s benzene ring with a pyrimidine ring. This structural modification alters electronic properties, enhancing π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

Property This compound 1,2-Dichloroethane (Solvent) Imidazo[4,5-f]quinolines
Solubility in Water High (ionic nature) 0.87 g/100 mL (slight) Low (neutral)
Stability Stable under acidic conditions Volatile (high vapor pressure) Sensitive to oxidation
Biological Activity Potential enzyme inhibition Solvent (no direct activity) Antimicrobial
  • The dichloride counterion in this compound increases water solubility compared to neutral quinoline derivatives .
  • 1,2-Dichloroethane (), though structurally distinct, is used in its synthesis due to its ability to dissolve organic intermediates .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield of Quinolin-1-ium-5-ylazanium dichloride?

  • Methodological Answer: Synthesis optimization can involve varying reaction parameters such as temperature (e.g., reflux vs. room temperature), stoichiometric ratios of reactants, and purification techniques. For example, normal-phase chromatography using dichloromethane/ethyl acetate gradients has been effective in isolating quinoline derivatives . Additionally, controlling the dropwise addition of reagents (e.g., phosphorus oxychloride) at low temperatures (10–15°C) minimizes side reactions, as demonstrated in analogous thiadiazole-quinoline syntheses . Yield improvements may also require recrystallization from solvent mixtures like DMF/ethanol .

Q. Which analytical techniques are most reliable for characterizing the purity and structural identity of Quinolin-1-ium-5-ylazanium dichloride?

  • Methodological Answer: A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) is critical. NMR can confirm proton environments and carbon backbone integrity, while HPLC (e.g., using C18 columns with UV detection) quantifies purity. Mass spectrometry (MS) provides molecular weight validation. For ionic compounds, ion chromatography can detect chloride counterions .

Q. What stability considerations are essential during storage and handling of Quinolin-1-ium-5-ylazanium dichloride?

  • Methodological Answer: The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Decomposition products, such as nitrogen oxides, may form under prolonged exposure to heat or light, necessitating periodic purity checks via TLC or HPLC . Compatibility testing with common lab materials (e.g., glass vs. plastic) is advised to avoid leaching or degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving Quinolin-1-ium-5-ylazanium dichloride intermediates?

  • Methodological Answer: Density functional theory (DFT) calculations can map potential energy surfaces to identify favored pathways (e.g., electrophilic substitution vs. radical mechanisms). For example, studies on 5-deazaflavins revealed that CH→N substitutions alter redox behavior, which could be modeled to explain divergent catalytic outcomes . Molecular dynamics (MD) simulations may further elucidate solvent effects or steric hindrance in quinoline-based reactions .

Q. What experimental strategies address discrepancies in catalytic activity data for Quinolin-1-ium-5-ylazanium dichloride in enzymatic models?

  • Methodological Answer: Systematic variation of substituents (e.g., arylpiperazine groups) and reaction conditions (pH, co-solvents) can isolate structure-activity relationships. Kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁵N) may clarify rate-limiting steps, as seen in flavin-catalyzed alcohol oxidation studies . Reproducing assays with standardized controls (e.g., NADH/NAD+ ratios) minimizes variability .

Q. How can researchers design experiments to evaluate the electrochemical properties of Quinolin-1-ium-5-ylazanium dichloride for redox applications?

  • Methodological Answer: Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode can determine redox potentials. Spectroelectrochemical methods (UV-vis during CV) correlate electron transfer with spectral changes. Comparative studies with analogues (e.g., methylviologen dichloride) provide benchmarks, as their reversible redox behavior is well-documented .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the reactivity of Quinolin-1-ium-5-ylazanium dichloride with aromatic amines?

  • Methodological Answer: Contradictions may arise from differences in reaction media (polar vs. nonpolar solvents) or catalyst loading. Replicating protocols under strictly controlled conditions (e.g., anhydrous DMF vs. aqueous buffers) is essential. X-ray crystallography of intermediates can confirm structural assignments, while in situ IR spectroscopy monitors real-time bond formation/cleavage .

Q. What validation steps are critical when comparing toxicity profiles of Quinolin-1-ium-5-ylazanium dichloride across studies?

  • Methodological Answer: Standardize toxicity assays (e.g., LD₅₀ in rodent models) using identical exposure routes (oral vs. dermal) and purity grades. Cross-referencing with safety data sheets (SDS) for analogous dichlorides (e.g., methylviologen dichloride) ensures consistency in hazard classification . Environmental fate studies (e.g., OECD 301 biodegradability tests) address ecological discrepancies .

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